molecular formula C17H22FN3O2 B2894814 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione CAS No. 857494-24-7

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione

Cat. No. B2894814
CAS RN: 857494-24-7
M. Wt: 319.38
InChI Key: FIPHHOTZZXWWLW-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as FPPP and is a member of the pyrrolidine class of compounds. FPPP has been studied extensively for its potential use in the treatment of various diseases, including cancer.

Scientific Research Applications

5-HT2 Antagonist Activity

Research has demonstrated that derivatives similar to "3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione" have been synthesized and tested for their antagonist activity on 5-HT2 and alpha 1 receptors. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, showcasing a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, exhibited potent 5-HT2 antagonist activity, which was greater than ritanserin in some cases, without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Anticonvulsant Activity

Several studies have reported on the anticonvulsant activity of N-Mannich bases derived from similar compounds. These compounds demonstrated effectiveness in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizures tests (scPTZ), indicating their potential as antiepileptic agents. Specifically, some derivatives were found to be more potent and less neurotoxic than phenytoin, a reference antiepileptic drug (Obniska et al., 2012).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related compounds has also been conducted, including the development of novel synthesis methods for creating complex structures with potential pharmacological applications. For example, studies have focused on the synthesis of compounds with specific substituents that influence their pharmacokinetic profiles and receptor affinities, thus enhancing their potential as therapeutic agents (Eskola et al., 2002).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent have been explored, revealing insights into their potential use in fluorescent probes and other applications requiring such properties (Gan et al., 2003).

Future Directions

For more detailed information, refer to the relevant scientific papers . 🌟

properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propan-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-12(2)21-16(22)11-15(17(21)23)20-9-7-19(8-10-20)14-5-3-13(18)4-6-14/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPHHOTZZXWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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